3-(1,3-BENZODIOXOL-5-YL)-6-METHYL-N-(1-METHYL-2-PIPERIDINOETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Overview
Description
3-(1,3-BENZODIOXOL-5-YL)-6-METHYL-N-(1-METHYL-2-PIPERIDINOETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a benzodioxole moiety, a piperidine ring, and an isoxazolo[5,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-BENZODIOXOL-5-YL)-6-METHYL-N-(1-METHYL-2-PIPERIDINOETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be synthesized from catechol and disubstituted halomethanes.
Construction of the Isoxazolo[5,4-b]pyridine Core: This step involves cyclization reactions that form the isoxazole ring fused to the pyridine ring.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the benzodioxole moiety with the isoxazolo[5,4-b]pyridine core and the piperidine ring under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the isoxazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides for nucleophilic substitution and Lewis acids for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids, while reduction of the isoxazole ring can yield amines.
Scientific Research Applications
3-(1,3-BENZODIOXOL-5-YL)-6-METHYL-N-(1-METHYL-2-PIPERIDINOETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: The compound can be studied for its effects on various biological pathways and its potential therapeutic uses.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(1,3-BENZODIOXOL-5-YL)-6-METHYL-N-(1-METHYL-2-PIPERIDINOETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole moiety.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: A compound with a similar benzodioxole structure but different functional groups.
3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: Another compound featuring the benzodioxole moiety.
Uniqueness
What sets 3-(1,3-BENZODIOXOL-5-YL)-6-METHYL-N-(1-METHYL-2-PIPERIDINOETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE apart is its complex structure, which combines multiple functional groups and rings
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-methyl-N-(1-piperidin-1-ylpropan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-14-10-17(22(28)24-15(2)12-27-8-4-3-5-9-27)20-21(26-31-23(20)25-14)16-6-7-18-19(11-16)30-13-29-18/h6-7,10-11,15H,3-5,8-9,12-13H2,1-2H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJLOOVCFHZZNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC4=C(C=C3)OCO4)C(=O)NC(C)CN5CCCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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